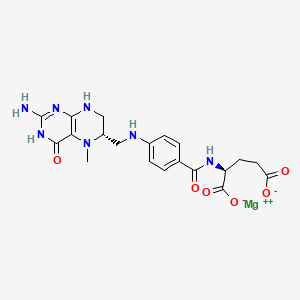

Levomefolate magnesium

Description

Contextualization of the Folate Coenzyme System

The folate coenzyme system is a complex network of enzymatic reactions essential for life. Folates act as carriers of one-carbon units in various metabolic pathways. oregonstate.eduwikipedia.org These reactions are fundamental for the synthesis of nucleic acids (DNA and RNA) and the metabolism of several amino acids. nih.govdsm-firmenich.com

Dietary folates and the synthetic form, folic acid, are not biologically active and must be metabolized into their active form, tetrahydrofolate (THF), and its derivatives. creative-proteomics.comwikipedia.org This conversion process involves several enzymatic steps. creative-proteomics.com Folic acid, for instance, is first reduced to dihydrofolate (DHF) and then to THF by the enzyme dihydrofolate reductase (DHFR). creative-proteomics.comannualreviews.org

Once formed, THF can be converted into various coenzyme forms that carry one-carbon units at different oxidation states. libretexts.orgnih.gov These one-carbon units are crucial for the synthesis of purines and thymidylate, which are the building blocks of DNA. nih.govoregonstate.edu

Role of L-Methylfolate in One-Carbon Metabolism

L-methylfolate, specifically (6S)-5-methyltetrahydrofolate (5-MTHF), is the most abundant and biologically active form of folate in the plasma. medkoo.comdrugbank.com It plays a pivotal role in the one-carbon metabolic cycle. frontiersin.org One of its most critical functions is the remethylation of homocysteine to methionine. oregonstate.edudrugbank.com This reaction, catalyzed by methionine synthase, requires vitamin B12 as a cofactor. oregonstate.edu

The methionine produced is then converted to S-adenosylmethionine (SAMe), the universal methyl donor for numerous biochemical reactions, including the methylation of DNA, RNA, proteins, and phospholipids. oregonstate.edudrugbank.com DNA methylation is a key epigenetic mechanism that regulates gene expression. nih.gov

Furthermore, L-methylfolate is the only form of folate that can cross the blood-brain barrier. drugbank.comnutripath.com.au In the brain, it is essential for the synthesis of key neurotransmitters such as serotonin, dopamine, and norepinephrine, which are crucial for mood regulation. wikipedia.orggenesight.comdeplin.com

Genetic variations, particularly polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) gene, can impair the conversion of other forms of folate into L-methylfolate. nutripath.com.augenesight.comnih.gov Individuals with certain MTHFR gene variants have a reduced ability to produce this active form of folate. genesight.comgenesight.com

Uniqueness of Levomefolate Magnesium as a Bioavailable Folate Form in Research

This compound is the magnesium salt of L-methylfolate. medkoo.comdrugbank.com In research, the use of a stable, crystalline salt of L-methylfolate is crucial for accurate and reproducible results. While the calcium salt of L-methylfolate has been more commonly available, the magnesium salt offers an alternative with high bioavailability. wikipedia.orgmedkoo.com

The primary advantage of using a direct L-methylfolate form like this compound in research is that it bypasses the entire metabolic conversion process required by folic acid and dietary folates. wikipedia.org This is particularly significant in studies involving individuals with MTHFR polymorphisms, as it provides the active form of folate directly to the body. ncats.io

Research has shown that L-methylfolate supplementation can lead to significantly higher plasma folate levels compared to folic acid. wikipedia.org This enhanced bioavailability is a key reason for its investigation in various research contexts.

Historical Perspectives on Bioactive Folate Research

The journey to understanding bioactive folates began in the early 20th century. In 1931, Lucy Wills discovered a factor in yeast extract that could cure macrocytic anemia in pregnant women, a condition later linked to folate deficiency. bevital.noquatrefolic.com The term "folic acid" was coined in 1941 after it was isolated from spinach (from the Latin word folium for leaf). quatrefolic.comlibretexts.org The pure crystalline form of folic acid was first synthesized in 1943. quatrefolic.com

Subsequent research focused on elucidating the metabolic pathways of folate and identifying its various active forms. The discovery of the MTHFR enzyme and its role in producing L-methylfolate was a significant milestone. quatrefolic.com This led to the understanding that genetic factors could influence an individual's ability to utilize folate effectively.

The development of stable, crystalline forms of L-methylfolate, such as the calcium and magnesium salts, has been a crucial advancement for both research and potential therapeutic applications. medkoo.comdrugbank.com These forms provide a direct source of the body's primary active folate, bypassing potential metabolic bottlenecks.

Detailed Research Findings

| Category | Finding | Citation |

| Biochemical Role | L-methylfolate is the primary biologically active form of folate and is essential for DNA synthesis, amino acid metabolism, and the regulation of homocysteine. | oregonstate.eduwikipedia.orgwikipedia.org |

| One-Carbon Metabolism | L-methylfolate donates a methyl group to convert homocysteine to methionine, a precursor for the universal methyl donor S-adenosylmethionine (SAMe). | oregonstate.edudrugbank.com |

| Bioavailability | Levomefolate, as a direct source of active folate, bypasses the enzymatic conversion steps required by folic acid, which can be impaired in individuals with MTHFR polymorphisms. | wikipedia.orgncats.io |

| Neurobiology | L-methylfolate is the only form of folate that crosses the blood-brain barrier and is crucial for the synthesis of key neurotransmitters. | drugbank.comnutripath.com.audeplin.com |

| Historical Context | The discovery of folate's role in preventing anemia and the subsequent synthesis of folic acid were pivotal moments in nutritional science. | bevital.noquatrefolic.comlibretexts.org |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1429498-11-2 |

|---|---|

Molecular Formula |

C20H24MgN7O6 |

Molecular Weight |

482.75 |

IUPAC Name |

monomagnesium mono((S)-2-(4-((((S)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate) |

InChI |

InChI=1S/C20H25N7O6.Mg/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-1/t12-,13-;/m0./s1 |

InChI Key |

UNKHRTFYDNBUHK-QNTKWALQSA-M |

SMILES |

O=C(O)CC[C@@H](C([O-])=O)NC(C1=CC=C(NC[C@@H]2N(C)C3=C(N=C(N)NC3=O)NC2)C=C1)=O.[Mg+2] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Levomefolate magnesium; L-Methylfolate magnesium; |

Origin of Product |

United States |

Biochemical Synthesis and Stereochemical Aspects of Levomefolate Magnesium

Stereospecific Synthesis Pathways for L-Methylfolate

The production of enantiomerically pure L-methylfolate is a key challenge. Chemical synthesis routes often result in a mixture of diastereomers, necessitating complex and costly resolution steps to isolate the desired (6S)-isomer. google.com To overcome this, stereospecific synthesis pathways, particularly those employing enzymes, have been developed.

Enzymatic methods offer high stereoselectivity, mirroring the natural biosynthetic pathway. A crucial enzyme, dihydrofolate reductase (DHFR), stereospecifically reduces 7,8-dihydrofolate (DHF) to produce exclusively the (6S)-5,6,7,8-tetrahydrofolate (THF). researchgate.net This step is pivotal as it establishes the correct stereochemistry at the C6 position. Following this, THF can be converted to L-methylfolate through a series of enzymatic reactions.

Recent research has demonstrated the feasibility of one-pot, multi-enzyme cascade reactions to produce L-methylfolate directly from folic acid. One such system utilized a highly active DHFR from Lactobacillus bulgaricus for the asymmetric hydrogenation of folic acid, followed by the use of dimethylsulfoniopropionate-dependent demethylase (DmdA) for the direct conversion of THF to L-5-MTHF. rsc.org This enzymatic cascade achieved a molar conversion rate of 95.6%, highlighting the efficiency of biocatalysis. rsc.org Furthermore, genetically engineered Escherichia coli has been developed to enhance L-5-MTHF production by overexpressing key enzymes like DHFR and methylenetetrahydrofolate reductase (MTHFR), thereby creating an efficient microbial factory for the synthesis of the active folate. nih.govnih.gov

Chemoenzymatic strategies combine chemical synthesis with enzymatic transformations to achieve cost-effective and large-scale production of L-methylfolate. google.com These processes typically involve the chemical reduction of folic acid to yield dihydrofolic acid (DHF). google.com The subsequent, critical step employs DHFR for the stereoselective reduction of DHF to (6S)-THF. google.com This is followed by a chemical methylation step to yield (6S)-5-methyl-THF, which can then be isolated as a salt. google.com

Another approach involves the chemical synthesis of folic acid precursors, followed by enzymatic steps to build the final molecule. For instance, a 14-step, one-pot chemoenzymatic synthesis has been developed to generate labeled dihydrofolates from basic starting materials like glucose, guanine, and p-aminobenzoyl-L-glutamic acid, with each step having an average yield of over 91%. nih.gov This method underscores the power of combining chemical and biological catalysts to overcome challenges associated with purely chemical or biological routes. nih.gov

Table 1: Comparison of Synthesis Approaches for L-Methylfolate

| Approach | Key Steps | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Enzymatic Catalysis | One-pot multi-enzyme cascade (e.g., DHFR, DmdA) from folic acid. | High stereospecificity, green synthesis, high conversion rates. | Enzyme stability and cost, process optimization. | rsc.org |

| Microbial Synthesis | Genetically engineered E. coli overexpressing folate pathway enzymes. | Sustainable production, potential for high yields through fermentation. | Complex metabolic engineering, optimizing culture conditions. | nih.govnih.gov |

| Chemoenzymatic Synthesis | 1. Chemical reduction of folic acid to DHF. 2. Enzymatic reduction of DHF to (6S)-THF using DHFR. 3. Chemical methylation. | Combines chemical efficiency with enzymatic stereoselectivity, suitable for large-scale production. | Requires both chemical and biological process steps, potential for by-products. | google.com |

Formation and Stability of Magnesium Salt Complexes

Levomefolic acid is inherently unstable and susceptible to thermal and oxidative degradation. researchgate.netijbpas.com To improve its shelf-life and ensure its potency, it is converted into a more stable crystalline salt form. drugbank.com Levomefolate magnesium is the magnesium salt of levomefolic acid. medkoo.com It is formed by reacting levomefolic acid with a magnesium source.

While much of the published stability data focuses on the calcium salt of levomefolate, the principles of forming a stable crystalline lattice apply to other salts as well. Crystalline forms, such as the calcium salt, have demonstrated superior stability compared to amorphous forms. researchgate.netijbpas.com For example, crystalline L-5-MTHF calcium salt is stable for up to 48 months under storage conditions of 40°C and 75% relative humidity. fao.org This stability is crucial for its use as a nutritional supplement. drugbank.commedkoo.com Studies comparing different salt forms have shown that crystalline calcium salts exhibit greater stability and potency over time than amorphous calcium or glucosamine (B1671600) salt forms. researchgate.netijbpas.comresearchgate.net The magnesium salt is another option used to stabilize the active levomefolate molecule. wikipedia.org

Table 2: Stability Comparison of Different L-5-MTHF Salt Forms

| Salt Form | Form | Key Stability Findings | Reference |

|---|---|---|---|

| Calcium Salt (e.g., Metafolin®) | Crystalline | Superior stability and potency compared to amorphous and glucosamine forms. Stable for 48 months at 40°C/75% RH. | fao.orgresearchgate.netijbpas.com |

| Glucosamine Salt (e.g., Quatrefolic®) | Amorphous | Less stable compared to crystalline calcium salt forms in comparative studies. | researchgate.netijbpas.com |

| Amorphous Calcium Salt | Amorphous | Lower stability and potency compared to crystalline forms. | researchgate.netijbpas.com |

Derivatization Strategies for Research Applications (e.g., Isotopic Labeling)

Isotopically labeled compounds are indispensable tools for a wide range of scientific research, including metabolic studies, pharmacokinetics, and mechanistic enzyme assays. spectroinlets.com The synthesis of isotopically labeled levomefolate allows researchers to track the molecule's journey and fate within biological systems.

Labeling strategies often involve incorporating stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H) into the molecule's structure. nih.gov This can be achieved by using labeled starting materials in a chemoenzymatic synthesis. nih.gov For example, ¹³C- and ¹⁵N-labeled dihydrofolates have been generated using a one-pot synthesis, which were then used to probe the mechanism of the enzyme DHFR. nih.gov

Another common approach is the introduction of a labeled methyl group. For instance, the synthesis of methionine containing radiocarbon in the methyl group has been described. imist.ma Similar strategies can be applied to produce labeled levomefolate. These labeled analogs are critical for use as internal standards in quantitative analysis by mass spectrometry, ensuring accurate measurement in complex biological matrices. spectroinlets.com The development of methods for late-stage isotopic labeling is an active area of research, aiming to provide more efficient ways to produce these vital research compounds. imist.ma

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| L-5-methyltetrahydrofolate (L-5-MTHF) |

| Folic acid |

| 7,8-dihydrofolate (DHF) |

| (6S)-5,6,7,8-tetrahydrofolate (THF) |

| Dihydrofolate reductase (DHFR) |

| Dimethylsulfoniopropionate-dependent demethylase (DmdA) |

| Methylenetetrahydrofolate reductase (MTHFR) |

| Glucose |

| Guanine |

| p-aminobenzoyl-L-glutamic acid |

| Levomefolate calcium |

| Levomefolate glucosamine |

| Methionine |

| Carbon-13 |

| Nitrogen-15 |

Metabolic Transformations and Enzymology of Levomefolate Magnesium

Enzymatic Hydrolysis and Conversion of Levomefolate Magnesium

Upon administration, this compound dissociates, making the levomefolate anion available for absorption and transport. A key enzymatic step for levomefolate is its conversion to tetrahydrofolate (THF). This reaction is catalyzed by the vitamin B12-dependent enzyme methionine synthase. nih.govdrugbank.com This conversion is a critical entry point into the broader folate cycle, enabling the regeneration of THF, which can then be polyglutamylated. Polyglutamylation, the addition of multiple glutamate (B1630785) residues, is a crucial process for retaining folates within the cell and increasing their affinity as substrates for folate-dependent enzymes. drugbank.com

Role of Dihydrofolate Reductase (DHFR) in Folate Metabolism

Dihydrofolate reductase (DHFR) is a pivotal enzyme in folate metabolism, primarily responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. wikipedia.orgscbt.comnih.gov This reaction is essential for replenishing the THF pool, which is depleted during the synthesis of thymidylate, a necessary component of DNA. patsnap.comatlasgeneticsoncology.org

While DHFR's primary role is the reduction of DHF, it is also responsible for the initial reduction of synthetic folic acid to DHF. wikipedia.orgpnas.orgmhmedical.com This process can be slow in humans, potentially leading to the circulation of unmetabolized folic acid. pnas.orgwikipedia.org Levomefolate bypasses this DHFR-dependent activation step required by folic acid, as it is already in a reduced and biologically active state. wikipedia.orgpatsnap.com However, the THF generated from levomefolate via methionine synthase can be oxidized to DHF during the thymidylate synthesis cycle, thus indirectly relying on DHFR for its regeneration back to THF. researchgate.netsigmaaldrich.com

Table 1: Key Enzymes in Folate Metabolism

| Enzyme | Abbreviation | Function | Cofactor(s) |

|---|---|---|---|

| Dihydrofolate Reductase | DHFR | Reduces DHF to THF; reduces folic acid to DHF. wikipedia.orgscbt.comnih.gov | NADPH wikipedia.org |

| Methionine Synthase | MTR | Converts homocysteine and L-methylfolate to methionine and THF. nih.govwikipedia.orglifecodegx.com | Vitamin B12 pnas.org |

Methionine Synthase (MTR) and L-Methylfolate as a Methyl Donor

Levomefolate (L-methylfolate) serves as a critical methyl donor in the methionine cycle. nih.govdrugbank.com The enzyme methionine synthase (MTR) facilitates the transfer of the methyl group from L-methylfolate to homocysteine. wikipedia.orgnih.gov This reaction serves two vital purposes: the regeneration of the essential amino acid methionine from homocysteine and the conversion of L-methylfolate back to tetrahydrofolate (THF). wikipedia.orgnih.govlifecodegx.com

Methionine is a precursor for S-adenosylmethionine (SAMe), a universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, and proteins. treatingscoliosis.comnih.gov The THF regenerated in this process is crucial for participating in other one-carbon transfer reactions necessary for nucleotide synthesis. wikipedia.orgnih.gov The MTR-catalyzed reaction is the only known pathway in mammals that can metabolize L-methylfolate, highlighting its importance in preventing the "methyl-folate trap," where folate becomes trapped as L-methylfolate, leading to a functional folate deficiency. nih.govpnas.org

Serine Hydroxymethyltransferase (SHMT) and One-Carbon Pool Dynamics

Serine hydroxymethyltransferase (SHMT) is a key enzyme that links serine and glycine (B1666218) metabolism with the folate-mediated one-carbon pool. treatingscoliosis.comcreative-proteomics.com It catalyzes the reversible conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orglife-science-alliance.org This reaction is a major source of one-carbon units for various biosynthetic pathways. wikipedia.orgnih.gov

SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, which play distinct roles in one-carbon metabolism. life-science-alliance.orgnih.gov The 5,10-CH2-THF produced by SHMT is a central intermediate in the folate cycle. It can be either reduced to 5-methyltetrahydrofolate (the precursor to levomefolate) by methylenetetrahydrofolate reductase (MTHFR), or oxidized to 10-formyl-THF, which is required for purine (B94841) synthesis. nih.govresearchgate.net The direction of the SHMT reaction is dependent on the cellular demand for one-carbon units and the availability of serine and glycine. nih.gov

Impact of Folate Catabolism on this compound Fate

Folate catabolism is the process by which folates are broken down and excreted from the body. fao.org While historically considered a non-enzymatic oxidative process, evidence suggests that folate catabolism may be a regulated cellular process. annualreviews.org The primary route of catabolism involves the cleavage of the C9-N10 bond of the folate molecule, resulting in the formation of inactive pteridine (B1203161) and p-aminobenzoylglutamate derivatives. fao.orgnutritionalassessment.org

Interconversion with Other Folate Forms (e.g., Tetrahydrofolate, Dihydrofolate)

Levomefolate is intricately linked to other folate forms through a series of enzymatic reactions that constitute the folate cycle. As previously mentioned, methionine synthase converts levomefolate to tetrahydrofolate (THF). nih.govdrugbank.com This THF can then enter the one-carbon pool.

The interconversion pathways are as follows:

THF to 5,10-methylenetetrahydrofolate (5,10-CH2-THF) : This conversion is catalyzed by serine hydroxymethyltransferase (SHMT), which transfers a one-carbon unit from serine to THF. researchgate.netwikipedia.org

5,10-CH2-THF to 5-methyltetrahydrofolate (Levomefolate) : This irreversible reduction is catalyzed by methylenetetrahydrofolate reductase (MTHFR). pnas.org

5,10-CH2-THF to Dihydrofolate (DHF) : During the synthesis of thymidylate from deoxyuridine monophosphate (dUMP), thymidylate synthase utilizes the methyl group from 5,10-CH2-THF, resulting in the oxidation of the folate cofactor to DHF. researchgate.netresearchgate.net

DHF to THF : Dihydrofolate reductase (DHFR) reduces DHF back to THF, thus completing the cycle. wikipedia.orgproteopedia.org

These interconversions ensure a continuous supply of the various folate cofactors required for essential cellular processes like DNA synthesis and repair, and amino acid metabolism. drugbank.comscbt.com The inability to effectively interconvert these forms can lead to functional folate deficiencies and associated health issues.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 10-formyl-THF |

| 5,10-methylenetetrahydrofolate |

| 5-methyltetrahydrofolate |

| Deoxyuridine monophosphate |

| Dihydrofolate |

| Folic acid |

| Glycine |

| Homocysteine |

| L-5-methyltetrahydrofolate |

| L-methylfolate |

| Levomefolate |

| This compound |

| Methionine |

| p-aminobenzoylglutamate |

| S-adenosylmethionine |

| Serine |

| Tetrahydrofolate |

Cellular Uptake and Intracellular Dynamics of Levomefolate Magnesium

Folate Receptor-Mediated Transport Mechanisms

Folate receptors are high-affinity, low-throughput transporters that play a significant role in the cellular uptake of folates, including levomefolate. nih.gov These receptors bind to folates on the cell surface and are internalized through a process called endocytosis. nih.govnih.gov There are several isoforms of folate receptors, with Folate Receptor Alpha (FOLR1) and Folate Receptor Beta (FOLR2) being the most well-characterized in folate transport. nih.govnih.gov

Folate Receptor Alpha (FOLR1) is a high-affinity receptor for folate and its derivatives, binding them on the cell surface. nih.govuniprot.org This binding event triggers receptor-mediated endocytosis, where the cell membrane engulfs the receptor-ligand complex, forming an endosome that transports the folate into the cell. nih.govmedscape.comresearchgate.net

The process of internalization is crucial for delivering folate to the intracellular environment. cellsignal.com Once inside the cell within an endosome, a drop in pH causes a conformational change in the receptor, leading to the release of the bound folate. researchgate.netmdpi.com The folate is then transported into the cytoplasm by other transporters located on the endosomal membrane, such as the Proton-Coupled Folate Transporter (PCFT). nih.govresearchgate.net Following the release of its cargo, the folate receptor is recycled back to the cell surface to mediate further rounds of folate uptake. researchgate.net

FOLR1 is particularly abundant in specific tissues, including the choroid plexus of the brain, where it plays a critical role in transporting folate across the blood-brain barrier. nih.govmedlineplus.gov Mutations in the FOLR1 gene can lead to cerebral folate deficiency, highlighting the essential role of this receptor in maintaining adequate folate levels in the central nervous system. medlineplus.govmednexus.org

Table 1: Key Characteristics of Folate Receptor Alpha (FOLR1)

| Characteristic | Description |

| Gene | FOLR1 mdpi.com |

| Mechanism | High-affinity binding and receptor-mediated endocytosis nih.govcellsignal.com |

| Function | Transports folate and its derivatives into the cell uniprot.org |

| Key Locations | Choroid plexus, placenta, kidneys cellsignal.commedlineplus.govoregonstate.edu |

| Internalization Process | Binding triggers endocytosis, forming an endosome nih.govresearchgate.net |

| Release Mechanism | pH drop in the endosome causes conformational change and release researchgate.netmdpi.com |

Folate Receptor Beta (FOLR2) is another high-affinity folate receptor that contributes to cellular folate uptake, primarily in hematopoietic cells and some tumor types. nih.govbiorxiv.org Similar to FOLR1, FOLR2 mediates the internalization of folates through endocytosis. rcsb.org While both FOLR1 and FOLR2 bind folates, they have distinct tissue expression patterns and may be involved in different physiological and pathological processes. nih.govnih.gov

Folate Receptor Gamma (FOLR3) is a secreted protein that binds to folate in the bloodstream but is not anchored to the cell membrane. nih.govnih.gov Therefore, it does not directly participate in the cellular uptake of folate in the same manner as FOLR1 and FOLR2. Instead, it may function to modulate the levels of circulating folate. nih.gov

Recent research has explored the binding affinities of various compounds to these receptors. For instance, studies have investigated the interaction of per- and polyfluoroalkyl substances (PFAS) with folate receptors, finding that some PFAS molecules can bind to FOLR1, FOLR2, and FOLR3 with varying affinities. biorxiv.org

Table 2: Comparison of Folate Receptor Isoforms

| Receptor | Type | Primary Function | Key Expression Areas |

| FOLR1 | GPI-anchored membrane protein nih.gov | High-affinity folate uptake via endocytosis nih.gov | Choroid plexus, placenta, kidney cellsignal.commedlineplus.govoregonstate.edu |

| FOLR2 | GPI-anchored membrane protein nih.gov | High-affinity folate uptake in specific cell types nih.gov | Hematopoietic cells, some tumors nih.govbiorxiv.org |

| FOLR3 | Secreted protein nih.gov | Binds folate in circulation nih.gov | Neutrophil granulocytes, monocytes nih.gov |

Reduced Folate Carrier (RFC) System Activity

The Reduced Folate Carrier (RFC), also known as SLC19A1, is a major transport system for folates in mammalian cells and is ubiquitously expressed. nih.govnih.gov Unlike the high-affinity folate receptors, RFC is a lower-affinity, high-capacity transporter that functions optimally at a neutral pH. cuni.cz It operates as a bidirectional anion antiporter, exchanging intracellular organic phosphates for extracellular folates. nih.govwikipedia.org

RFC is the primary route for the transport of 5-methyltetrahydrofolate (the form of levomefolate) into most tissues. cuni.cz The transporter has a higher affinity for reduced folates like 5-methyltetrahydrofolate compared to folic acid. cuni.cz The activity of RFC is crucial for maintaining cellular folate homeostasis, and impaired function can lead to folate deficiency-related pathologies. nih.govnih.gov

Structurally, RFC is a transmembrane protein with 12 putative membrane-spanning domains. wikipedia.org Specific regions of the protein, including the first transmembrane segment and the large cytoplasmic loop between segments 6 and 7, are critical for its stability and transport function. wikipedia.org

Proton-Coupled Folate Transporter (PCFT) Functionality

The Proton-Coupled Folate Transporter (PCFT), or SLC46A1, is a high-affinity transporter that plays a critical role in the intestinal absorption of folates. drugbank.comnih.gov It functions as a symporter, utilizing a proton gradient to drive the transport of folates into the cell, and operates optimally at an acidic pH. nih.govdrugbank.com

PCFT is highly expressed in the apical brush-border membrane of the small intestine, particularly the duodenum and jejunum, which are the primary sites of folate absorption. researchgate.netnih.gov In addition to its role in the intestines, PCFT is also expressed in the choroid plexus and is essential for transporting folates into the cerebrospinal fluid. nih.govnih.gov

Loss-of-function mutations in the gene encoding PCFT lead to a rare autosomal recessive disorder known as hereditary folate malabsorption, characterized by severe systemic and cerebral folate deficiency. nih.govnih.gov This underscores the non-redundant and critical role of PCFT in folate transport. PCFT also plays a role in releasing folate from endosomes after receptor-mediated endocytosis by FOLR1. nih.govresearchgate.net

Table 3: Comparison of Folate Transporter Systems

| Transporter | Gene | Mechanism | Optimal pH | Affinity | Capacity |

| Folate Receptors | FOLR1, FOLR2 nih.govmdpi.com | Receptor-mediated endocytosis nih.gov | Neutral | High nih.gov | Low nih.gov |

| Reduced Folate Carrier | SLC19A1 nih.gov | Anion antiport nih.govwikipedia.org | Neutral (7.4) cuni.cznih.gov | Low cuni.cz | High nih.gov |

| Proton-Coupled Folate Transporter | SLC46A1 nih.gov | Proton symport nih.govdrugbank.com | Acidic nih.gov | High nih.gov | Not specified |

Intracellular Compartmentalization of L-Methylfolate

Once inside the cell, L-methylfolate does not distribute uniformly but is compartmentalized within different organelles to support specific metabolic functions. nih.gov A significant portion of cellular folate, as much as 40%, is found within the mitochondria. nih.gov This mitochondrial pool of folates is distinct from the cytoplasmic pool and is maintained by the mitochondrial folate transporter, SLC25A32. nih.gov

In the cytoplasm, folate-dependent one-carbon metabolism is organized into distinct pathways for the synthesis of purines, thymidylate, and the remethylation of homocysteine to methionine. nih.gov There is evidence for the formation of multi-enzyme complexes, or "metabolons," which may facilitate the channeling of folate cofactors between sequential enzymes in a pathway, increasing metabolic efficiency. nih.gov

The nucleus also contains a distinct pool of folate cofactors necessary for the synthesis of thymidylate from uridylate and serine. nih.gov This compartmentalization ensures that folate cofactors are available where they are needed for critical processes like DNA synthesis and repair. seekinghealth.com The trafficking of folates between these compartments is a regulated process, although the precise mechanisms are still under investigation. nih.govphysiology.org

Membrane Permeability Studies of Levomefolate Magnesium Analogues

The ability of levomefolate and its analogues to cross cellular membranes is a critical determinant of their bioavailability and biological activity. medkoo.com Studies have shown that levomefolate is transported across membranes, including the blood-brain barrier. wikipedia.orgdrugbank.comcentaurpharma.com

Research on the permeability of fetal membranes has provided insights into the transport of related ions like calcium and magnesium. nih.gov One study measured the diffusion of Ca2+ and Mg2+ across chorioamniotic membranes and found significant differences in their transport coefficients between term and preterm labor, suggesting that membrane permeability to these ions is a regulated process. nih.gov While this study did not directly examine this compound, it highlights the complex nature of ion transport across biological membranes.

The development of various folate analogues, such as leucovorin (folinic acid), has also contributed to the understanding of folate transport. drugbank.com Leucovorin, a reduced form of folate, can be transported into cells via the RFC and participate in folate-dependent pathways. nih.govdrugbank.com Studies comparing different forms of folate, including folic acid and various reduced folates, have shown that they are transported and metabolized with different efficiencies. nih.govnih.gov

Molecular Mechanisms of Action of L Methylfolate Derived from Levomefolate Magnesium

Coenzymatic Functions in Methylation Cycles

The methylation cycle is a critical metabolic pathway responsible for the transfer of methyl groups (-CH3) to a multitude of substrates, including DNA, proteins, and neurotransmitters. droracle.aimdpi.com L-methylfolate is a cornerstone of this cycle, functioning as an essential coenzyme. patsnap.comhmpgloballearningnetwork.com

One of the most critical functions of L-methylfolate is to donate its methyl group for the remethylation of homocysteine, an amino acid that can be toxic at elevated levels, back to the essential amino acid methionine. patsnap.comnih.govmdpi.com This reaction is catalyzed by the vitamin B12-dependent enzyme, methionine synthase (MS). psychiatryonline.orgmdpi.com

The process is vital for maintaining low levels of homocysteine and for regenerating tetrahydrofolate (THF), which can then be used in other metabolic pathways. wikipedia.orglifeextension.com By providing the active methyl donor, L-methylfolate bypasses potential metabolic blocks that can occur due to genetic variations in enzymes like methylenetetrahydrofolate reductase (MTHFR), which is responsible for producing L-methylfolate from other folate forms. mdpi.comlifeextension.com

Table 1: Key Components in the Remethylation of Homocysteine

| Component | Role |

| Substrate | Homocysteine |

| Co-substrate | L-methylfolate (L-5-MTHF) |

| Enzyme | Methionine Synthase (MTR) |

| Cofactor | Vitamin B12 (as Methylcobalamin) |

| Product | Methionine |

| By-product | Tetrahydrofolate (THF) |

The methionine produced from homocysteine remethylation serves as the immediate precursor for the synthesis of S-adenosylmethionine (SAMe). nih.govpsychiatrist.com This conversion is catalyzed by the enzyme methionine adenosyltransferase (MAT), which uses adenosine (B11128) triphosphate (ATP) to activate methionine. psychiatrist.commethyl-life.com

SAMe is known as the universal methyl donor, providing the methyl groups for over 100 different methylation reactions throughout the body. mdpi.compsychiatrist.com These reactions are essential for the synthesis of neurotransmitters (like serotonin, dopamine, and norepinephrine), the metabolism of lipids, and the regulation of gene expression. patsnap.compsychiatryonline.orgresearchgate.net The availability of L-methylfolate directly regulates the production of methionine and, consequently, the cellular levels of SAMe, thereby influencing all SAMe-dependent methylation processes. lifeextension.commethyl-life.com When homocysteine remethylation is impaired, SAMe levels can decrease, leading to a deficit of methyl donors for crucial cellular functions. lifeextension.com

Nucleotide Synthesis Pathways Modulated by L-Methylfolate

Folate derivatives are indispensable for the de novo synthesis of nucleotides, the building blocks of DNA and RNA. mdpi.comresearchgate.net While L-methylfolate itself is primarily involved in the methylation cycle, the tetrahydrofolate (THF) regenerated during this cycle is the direct precursor for the folate coenzymes required in nucleotide biosynthesis. wikipedia.orgocufolin.ch Folate metabolism supports the synthesis of both purines and pyrimidines, which are essential for cell proliferation and genomic stability. mdpi.comresearchgate.net

The de novo synthesis of purines (adenine and guanine) involves a complex pathway that builds the purine (B94841) ring structure onto a ribose-5-phosphate (B1218738) backbone. Two steps in this pathway are dependent on a folate coenzyme, 10-formyltetrahydrofolate (10-formylTHF), which donates one-carbon units. mdpi.comoup.comwikipedia.org

GAR Transformylase: Catalyzes the formylation of glycinamide (B1583983) ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR).

AICAR Transformylase: Catalyzes the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) to formylaminoimidazole-4-carboxamide ribonucleotide (FAICAR). fsu.edu

These reactions lead to the formation of inosine (B1671953) monophosphate (IMP), the first nucleotide formed in the pathway and the precursor to both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). wikipedia.org By ensuring a steady supply of THF, which can be converted to 10-formylTHF, L-methylfolate metabolism indirectly regulates the rate of purine synthesis. mdpi.com

Table 2: Folate-Dependent Enzymes in Purine Biosynthesis

| Enzyme | Folate Coenzyme | Step in Pathway |

| Glycinamide Ribonucleotide (GAR) Transformylase | 10-formyltetrahydrofolate | Converts GAR to FGAR |

| Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase | 10-formyltetrahydrofolate | Converts AICAR to FAICAR |

The synthesis of the pyrimidine (B1678525) base thymine (B56734), which is unique to DNA, is critically dependent on a folate coenzyme. Specifically, 5,10-methylenetetrahydrofolate (a derivative of THF) donates a methyl group for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). wikipedia.orgmdpi.com This reaction is catalyzed by the enzyme thymidylate synthase (TS). mdpi.com

The conversion of dUMP to dTMP is often a rate-limiting step in DNA synthesis, making it a crucial control point for cell proliferation. nih.gov The availability of 5,10-methylenetetrahydrofolate, which is part of the same folate pool as L-methylfolate, directly impacts the cell's ability to produce thymine and, therefore, to replicate its DNA. mdpi.commdpi.com

Table 3: Key Components in Thymidylate Synthesis

| Component | Role |

| Substrate | Deoxyuridine Monophosphate (dUMP) |

| Co-substrate | 5,10-methylenetetrahydrofolate |

| Enzyme | Thymidylate Synthase (TS) |

| Product | Deoxythymidine Monophosphate (dTMP) |

| By-product | Dihydrofolate (DHF) |

Interplay with DNA Methylation Processes

DNA methylation is a fundamental epigenetic mechanism that regulates gene expression without altering the underlying DNA sequence. imrpress.comlaboclement.com This process involves the addition of a methyl group to the cytosine base of DNA, typically within CpG dinucleotides. oup.comimrpress.com The L-methylfolate pathway is intrinsically linked to DNA methylation through its role in the synthesis of SAMe. oup.comnih.gov

As the universal methyl donor, SAMe provides the methyl group that is transferred to DNA by a family of enzymes called DNA methyltransferases (DNMTs). imrpress.comnih.gov By ensuring a continuous supply of methionine for SAMe production, L-methylfolate directly supports the maintenance and establishment of DNA methylation patterns. oup.com These patterns are crucial for normal development, cellular differentiation, and the silencing of transposable elements and specific genes. mdpi.comnih.gov Alterations in folate metabolism can lead to changes in SAMe levels, which in turn can cause global DNA hypomethylation or site-specific hypermethylation, potentially leading to genomic instability and altered gene expression. imrpress.com

Table 4: Summary of L-Methylfolate's Role in DNA Methylation

| Process | L-Methylfolate's Contribution | Key Molecules Involved |

| Methyl Group Supply | Acts as the initial methyl donor to regenerate methionine. | Homocysteine, Methionine |

| Universal Donor Synthesis | Methionine is converted into the primary methyl donor for all methylation reactions. | S-Adenosylmethionine (SAMe) |

| Epigenetic Modification | SAMe provides the methyl group for the enzymatic methylation of DNA. | DNA Methyltransferases (DNMTs), Cytosine |

| Gene Regulation | DNA methylation patterns influence whether genes are turned on or off. | CpG islands, Gene Promoters |

Global DNA Methylation Patterns

DNA methylation is a critical epigenetic modification that involves the addition of a methyl group to the cytosine base of DNA, most commonly at CpG dinucleotides. nih.govpnas.org This process is essential for genomic stability and the regulation of gene expression. plos.orgaacrjournals.org L-methylfolate, by ensuring a steady supply of SAMe, plays a crucial role in maintaining normal DNA methylation patterns. nih.govnumberanalytics.com

Alterations in folate status have been linked to changes in global DNA methylation. plos.orgkarger.com Folate deficiency can lead to a decrease in global DNA methylation, a state known as global hypomethylation, which has been associated with various diseases. nih.govplos.org Conversely, providing a direct source of methyl groups through L-methylfolate can help maintain or potentially restore global DNA methylation levels. nih.gov For instance, studies in glioma cells have shown that treatment with a methyl donor like folate can increase global DNA methylation. nih.gov However, the relationship is complex, and the effects of folate supplementation on global DNA methylation in humans have yielded inconsistent results in some studies. plos.orgkarger.com

| Study Type | Key Findings | Reference |

|---|---|---|

| In vitro (Glioma cells) | Treatment with a methyl donor (folate) increased global DNA methylation. | nih.gov |

| Human Studies | Folate depletion has been shown to reduce global DNA methylation in leukocytes in some studies. | aacrjournals.org |

| Human Clinical Trial | Long-term folic acid supplementation did not significantly alter global DNA methylation in individuals with moderately elevated homocysteine. | plos.org |

Gene-Specific Promoter Methylation Events

Beyond its global effects, L-methylfolate can influence the methylation of specific gene promoters. Promoter regions are critical for initiating gene transcription, and their methylation status is a key determinant of gene activity. plos.org Hypermethylation of a promoter region typically leads to gene silencing, while hypomethylation is associated with gene activation. plos.orgpsychiatrist.com

L-methylfolate can provide the methyl groups necessary to alter the methylation status of CpG islands within the promoter regions of specific genes. nih.govcancer.gov This mechanism is particularly relevant in the context of diseases like cancer, where aberrant methylation of tumor suppressor genes or oncogenes is a common feature. nih.gov For example, L-methylfolate has the potential to reverse the hypomethylation of certain tumor-promoting genes, thereby inactivating them and potentially reducing tumor cell proliferation. cancer.gov The methylation status of specific genes, such as the O6-methylguanine-DNA methyltransferase (MGMT) gene, is a critical factor in certain cancers and can be influenced by the availability of methyl donors. nih.gov

| Gene/Region | Effect of Methylation | Relevance | Reference |

|---|---|---|---|

| Tumor-promoting gene promoters | Increased methylation can lead to gene silencing. | Potential to decrease tumor cell proliferation. | cancer.gov |

| CpG islands | Hypermethylation is often associated with gene silencing. | Can be a prognostic marker in certain cancers like gliomas (G-CIMP). | nih.gov |

| O6-methylguanine-DNA Methyltransferase (MGMT) | Promoter methylation status influences treatment response in some cancers. | A key biomarker in glioma. | nih.gov |

Chromatin Remodeling and Epigenetic Regulation

The influence of L-methylfolate extends to the broader landscape of chromatin architecture. Chromatin, the complex of DNA and histone proteins, can exist in a condensed, transcriptionally silent state (heterochromatin) or a more open, active state (euchromatin). bio-rad.com The transition between these states is governed by epigenetic modifications, including DNA methylation and post-translational modifications of histones (e.g., methylation, acetylation). psychiatrist.comresearchgate.net

By supplying methyl groups, L-methylfolate contributes to both DNA and histone methylation. numberanalytics.com These two epigenetic marks often work in concert to regulate chromatin structure and gene expression. bio-rad.com For example, DNA methylation can recruit proteins that, in turn, modify histones to create a repressive chromatin environment, thus silencing gene expression. psychiatrist.com Therefore, an adequate supply of L-methylfolate is essential for the proper functioning of the intricate machinery that governs chromatin remodeling and epigenetic regulation of the genome. researchgate.net

Influence on Endogenous Metabolic Fluxes

L-methylfolate is a central player in one-carbon metabolism, a network of interconnected biochemical pathways that are vital for cellular function. researchgate.net Its primary role is to facilitate the transfer of one-carbon units, which are essential for the synthesis of purines and pyrimidines (the building blocks of DNA and RNA) and the conversion of homocysteine to methionine. aacrjournals.orgnumberanalytics.com

By providing a readily available source of methyl groups, levomefolate magnesium directly impacts the flux through these metabolic pathways. mdpi.com It bypasses the need for the enzyme methylenetetrahydrofolate reductase (MTHFR), which can be impaired in individuals with certain genetic polymorphisms. mdpi.comdeplin.com This direct entry into the methionine synthesis cycle ensures the continuous production of SAMe, which not only drives methylation reactions but also influences the downstream metabolism of other compounds. patsnap.compnas.org For instance, the remethylation of homocysteine is interconnected with the metabolism of choline. pnas.org Thus, the availability of L-methylfolate can influence the metabolic fate of various molecules, highlighting its integral role in maintaining cellular homeostasis. nih.gov

Analytical Methodologies for Levomefolate Magnesium and Its Metabolites in Research

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of levomefolate and its related compounds. Its versatility allows for various configurations to achieve the desired separation and quantification.

Reverse-Phase HPLC with UV/Vis Detection

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely employed method for the simultaneous determination of levomefolate in combination with other active pharmaceutical ingredients. omicsonline.orgomicsonline.org This technique typically utilizes a non-polar stationary phase, such as a C18 column, and a polar mobile phase. omicsonline.org

In a representative method, the separation of drospirenone, ethinyl estradiol, and levomefolate was achieved on a Waters C18 column (5 µm, 250 mm × 4.6 mm). The mobile phase consisted of a mixture of 0.1% phosphoric acid, methanol (B129727), and acetonitrile (B52724) in a 60:20:20 (v/v/v) ratio, with a flow rate of 1.0 mL/min. omicsonline.org Detection is often carried out using a UV/Vis detector, with an optimal wavelength of 245 nm for detecting levomefolate alongside the other compounds. omicsonline.org The retention times for levomefolate and other analytes are determined under these optimized conditions. This method has been validated according to ICH guidelines and demonstrates good linearity, accuracy, and precision. omicsonline.org

| Parameter | Value |

| Column | Waters C18 (5 µm, 250 mm × 4.6 mm) |

| Mobile Phase | 0.1% H3PO4:Methanol:Acetonitrile (60:20:20 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 245 nm |

| Temperature | 27°C |

| Data from a study on the simultaneous quantification of drospirenone, ethinyl estradiol, and levomefolate. omicsonline.org |

Chiral HPLC for Stereoisomer Separation

Levomefolate possesses a chiral center, meaning it exists as two stereoisomers (enantiomers) that are non-superimposable mirror images. gcms.cz Since only the (6S)-isomer is biologically active, it is critical to be able to separate and quantify the individual enantiomers. caymanchem.com Chiral HPLC is the primary technique for this purpose. wikipedia.org

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. wikipedia.org Polysaccharide-based CSPs are widely used due to their broad enantioselectivity. pharmafocusasia.comchromatographyonline.com The separation can be performed in normal-phase, polar organic, or reversed-phase modes. pharmafocusasia.com The choice of mobile phase, which can range from alkane/alcohol mixtures in normal phase to water/buffer with organic solvents in reversed-phase, is crucial for achieving optimal separation. pharmafocusasia.com The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase, governed by interactions such as hydrogen bonding and π-π interactions. wikipedia.orgpharmafocusasia.com

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of levomefolate and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification and quantification of levomefolate and other folate species in complex biological matrices like human serum and plasma. bevital.nonih.govdovepress.com This technique combines the separation capabilities of HPLC with the mass analysis capabilities of a mass spectrometer. nih.gov

For sample preparation, proteins in serum or plasma are often precipitated using agents like acetonitrile, which may contain isotopically labeled internal standards to ensure accuracy. nih.gov The supernatant is then typically evaporated and the residue redissolved before injection into the LC-MS system. nih.gov LC-MS methods can quantify multiple folate forms, including 5-methyltetrahydrofolate (the active form of levomefolate), folic acid, and various metabolites. nih.govthermofisher.com The use of stable-isotope dilution assays coupled with LC-MS/MS provides high accuracy and reproducibility for folate quantification. acs.org

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

Tandem Mass Spectrometry (MS/MS) takes the analytical power a step further by allowing for the structural elucidation and specific quantification of metabolites. nih.gov In an MS/MS experiment, ions of a specific mass-to-charge ratio (precursor ions) are selected and fragmented to produce product ions. This fragmentation pattern is characteristic of the molecule and can be used for its identification and quantification, even in the presence of other compounds with the same molecular weight. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of a wide range of folate cycle metabolites, including tetrahydrofolic acid (THF), 5-methyl-THF, and others. nih.gov These methods are highly sensitive, with limits of detection in the picogram per milliliter range. thermofisher.com The use of multiple reaction monitoring (MRM) mode in a triple quadrupole mass spectrometer enhances the selectivity and sensitivity of the analysis. nih.gov This capability is crucial for metabolite profiling in various biological samples, providing insights into the metabolic pathways involving levomefolate. nih.govmdpi.com

| Analyte | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) |

| 5-methyltetrahydrofolate (5mTHF) | 0.07 | 0.22 |

| Folic Acid (FA) | 0.52 | 1.74 |

| p-aminobenzoylglutamate (pABG) | 0.10 | 0.33 |

| p-acetamidobenzoylglutamate (apABG) | 0.07 | 0.23 |

| Performance data for an LC-MS/MS assay for folate species and catabolites in human serum. bevital.no |

Electrochemical Detection Methods

In addition to UV/Vis and mass spectrometric detection, electrochemical detection (ECD) can be coupled with HPLC for the analysis of folates. This method offers high sensitivity and is based on the electrochemical properties of the analyte.

Reversed-phase HPLC with coulometric electrochemical detection has been successfully applied to quantify folic acid in fortified food products. nih.gov The method involves a trienzyme extraction followed by separation on an LC-18 column. The electrochemical detector measures the current generated by the oxidation or reduction of the analyte at an electrode surface. This technique provides low detection limits and good sensitivity, making it a suitable alternative for the determination of certain folates in specific sample types. nih.gov

Spectrophotometric and Fluorometric Assays for Folates

Spectrophotometric and fluorometric methods offer sensitive and accessible approaches for the determination of folates.

Spectrophotometric Methods:

UV spectrophotometry provides a simple and cost-effective means for quantifying folic acid. rsc.org These methods are often based on measuring the absorbance of folic acid at specific wavelengths. For instance, a method utilizing a phosphate (B84403) buffer solution at pH 9.0 allows for the determination of folic acid concentration at a maximum wavelength (λmax) of 282.5 nm. rsc.org Another approach involves using 0.1 mol L-1 sodium hydroxide (B78521) as a solvent. scielo.br The stability of folic acid solutions in the presence of sodium hydroxide for up to 28 days at room temperature, even with light exposure, enhances the reliability of this method. scielo.br

Derivative spectrophotometry can be employed to enhance selectivity and eliminate interference from other compounds in the sample matrix. rsc.orgscielo.br By calculating the first derivative of the absorbance spectrum, the effect of pH variations on the UV spectra of folic acid can be nullified, allowing for direct measurement from solutions with varying pH levels. rsc.org

| Method | Solvent/Buffer | λmax (nm) | Linear Range (µg/mL) | Key Findings | Reference |

|---|---|---|---|---|---|

| UV Spectrophotometry | Phosphate buffer (pH 9.0) | 282.5 | 1.0–17.5 | Accurate and precise for commercial tablets and dissolution tests. | rsc.org |

| Derivative Spectrophotometry | - | 377.2 (first derivative) | 1.0–17.5 | Eliminates pH effect on UV spectra. | rsc.org |

| Zero and First Order Derivative Spectrophotometry | 0.1 mol L-1 NaOH | - | 5-50 mg L-1 | Simple, selective, and robust with good linearity. | scielo.br |

| UV Spectrophotometry | Sodium carbonate solution | 285 | 1-25 | Selective for folic acid in the presence of its degradation products. | nih.gov |

| Indirect Spectrophotometry | Acidic medium | 350 | - | Based on the oxidation of pyrocatechol (B87986) with iron (III) and reaction with folic acid. | uobaghdad.edu.iq |

| Spectrophotometry with Ninhydrin (B49086) | Saturated sodium bicarbonate | 575 | 0.5-10 | Reaction of the primary amino group of folic acid with ninhydrin in an alkaline medium. | uobasrah.edu.iq |

Fluorometric Assays:

Fluorometric methods are highly sensitive and specific for detecting reduced forms of folates. Tetrahydrofolate and its derivatives exhibit native fluorescence in acidic mobile phases, which can be monitored for their quantification. nih.gov For non-fluorescent forms like folic acid, a post-column derivatization system can be used to induce fluorescence. nih.gov

A high-throughput fluorescence polarization assay has been developed for measuring total folate in fruit and vegetable extracts. nih.gov This assay is based on the competitive displacement of fluorescently labeled folate from folate-binding protein by the folates present in the sample. nih.gov

| Assay Type | Principle | Detection Limit | Key Features | Reference |

|---|---|---|---|---|

| HPLC with Fluorescence Detection | Native fluorescence of reduced folates in acidic mobile phase. Post-column derivatization for non-fluorescent forms. | 0.03 to 2.3 pmol/100 µL injection | Quantifies major folate compounds in biological materials. | nih.gov |

| Fluorescence Polarization Assay | Competitive displacement of fluorescent folate ligands from folate-binding protein. | - | High-throughput, homogeneous assay for total folate in fruits and vegetables. | nih.gov |

| Fluorescence Lateral Flow Assay | Competitive protein binding assay with fluorescent labels. | - | Point-of-care test for serum folate concentrations, completed in less than 40 minutes. | plos.org |

Sample Preparation Strategies for Biological Matrices (e.g., Cell Lysates, Tissue Homogenates)

The accurate analysis of folates in biological matrices necessitates robust sample preparation to extract and stabilize these labile compounds. The choice of method depends on the sample type and the analytical technique to be used. tandfonline.com

Extraction:

A common initial step involves extraction in a buffer, often at an elevated temperature, to release intracellular folates and inactivate enzymes. researchgate.net For instance, yeast cells can be boiled in a phosphate buffer (pH 6.1) containing sodium ascorbate (B8700270) and 2-mercaptoethanol (B42355) to extract tetrahydrofolate vitamers. researchgate.net For tissue samples, homogenization in a HEPES buffer is a typical procedure. helsinki.fi The pH of the extraction buffer is critical, with a range of 5–10 being optimal for the stability of most folate species. tandfonline.com

Enzymatic Deconjugation:

In biological systems, folates exist predominantly as polyglutamates. For most analytical methods, these must be deconjugated to their monoglutamate forms. This is commonly achieved by treating the sample extract with a conjugase enzyme, such as that from rat serum or hog kidney. nih.govresearchgate.net For example, cell lysates can be incubated with recombinant human gamma-glutamyl hydrolase to deconjugate the glutamate (B1630785) tail of intracellular 5-MTHF. researchgate.net

Purification and Clean-up:

Solid-phase extraction (SPE) is a widely used technique to purify and concentrate folates from complex biological extracts. helsinki.fithermofisher.com Anion exchange cartridges are effective for this purpose. helsinki.fi The process typically involves conditioning the cartridge, loading the sample, washing away impurities, and finally eluting the folates with an appropriate solvent mixture. helsinki.fi Organic solvents like acetonitrile or methanol are also used to precipitate proteins and remove other contaminants that could interfere with chromatographic analysis or mass spectrometry detection. tandfonline.com

| Biological Matrix | Extraction Method | Deconjugation | Purification/Clean-up | Reference |

|---|---|---|---|---|

| Serum | Addition of SPE sample buffer and vortexing. | Not explicitly mentioned for this method. | Solid Phase Extraction (SPE) with a SOLA 96 well SPE plate. | thermofisher.com |

| Yeast Cells | Boiling in phosphate buffer with stabilizing agents. | Treatment with rat serum. | Filtration. | researchgate.net |

| Tissue Homogenates | Homogenization in HEPES buffer. | Incubation with charcoal-treated rat plasma. | Centrifugation. | helsinki.fi |

| Whole Blood/Plasma | Extraction with HEPES buffer. | Incubation with charcoal-treated rat plasma. | Ion-exchange Solid-Phase Extraction (SPE). | helsinki.fi |

| Cell Lysates | - | Incubation with recombinant human gamma-glutamyl hydrolase. | Mixing with methanol and centrifugation. | researchgate.net |

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (ID-MS) is considered a gold standard for the absolute quantification of levomefolate and other folate metabolites due to its high accuracy and precision. dntb.gov.ua This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. researchgate.net The ratio of the naturally occurring analyte to the labeled standard is then measured by mass spectrometry.

Methodology:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for ID-MS analysis of folates. thermofisher.comnih.gov The use of stable isotope-labeled internal standards, such as 5-MTHF-¹³C₅, corrects for any analyte loss during sample preparation and for matrix effects during ionization. researchgate.netacs.org

A typical workflow involves:

Sample Preparation: As described in the previous section, this includes extraction, enzymatic deconjugation, and purification.

Addition of Internal Standard: A precise amount of the stable isotope-labeled folate standard is added to the sample. researchgate.net

LC Separation: The sample extract is injected into a liquid chromatograph to separate the different folate forms.

MS/MS Detection: The eluting compounds are ionized (often using electrospray ionization, ESI) and detected by a tandem mass spectrometer. thermofisher.comresearchgate.net Specific precursor-to-product ion transitions are monitored for both the native analyte and the labeled internal standard to ensure high selectivity.

This methodology has been successfully applied to quantify 5-methyltetrahydrofolate in cerebrospinal fluid and various folate forms in serum. researchgate.netnih.gov

| Analyte(s) | Matrix | Internal Standard | Instrumentation | Key Findings/Application | Reference |

|---|---|---|---|---|---|

| 5-Methyltetrahydrofolate | Cerebrospinal Fluid | 5-MTHF-13C5 | HPLC-ESI-MS/MS | Simple and accurate method with a 1:2 dilution and direct injection. | researchgate.net |

| 5-methylTHF, 5-formylTHF, 5,10-methenylTHF, THF, Folic Acid | Serum | Stable isotope-labeled forms of each analyte | UPLC-MS/MS | Quantification of multiple folate forms, showing strong correlation with immunoassay for total folate. | nih.gov |

| 5-Methyltetrahydrofolic Acid, Folic Acid | Citrus Juices | 13C5 analogues of 5-MTHFA and folic acid | LC-MS with electrospray ionization | Quantitative determination in commercial citrus juices. | acs.org |

Development of Specific Biosensors for L-Methylfolate Detection

The development of biosensors offers a promising avenue for rapid, sensitive, and potentially point-of-care detection of L-methylfolate. These analytical devices convert a biological recognition event into a measurable signal. frontiersin.org

Electrochemical Biosensors:

Electrochemical biosensors have garnered significant attention due to their low cost, portability, and high selectivity. researchgate.net One approach involves modifying an electrode with a material that specifically interacts with folic acid or its receptors. For instance, a glassy carbon electrode functionalized with a graphene-folic acid nanobiocomposite has been developed to detect breast cancer cells by targeting the overexpressed folate receptor on their surface. mdpi.com The binding event is detected by a change in the electrochemical signal, measured by techniques like cyclic voltammetry. mdpi.com

Fluorescent Biosensors:

Fluorescent probes that target the folate receptor are also being developed for in vivo imaging and quantification of folate receptor expression. revvity.com These probes can help visualize cells with high metabolic activity, such as tumor cells, which often overexpress the folate receptor. revvity.com

Ingestible Biosensors:

A more futuristic application is the development of ingestible biosensors. These devices could one day allow for the in situ and real-time monitoring of gut metabolites, including those related to folate metabolism, providing a non-invasive way to study the gut environment. frontiersin.org

| Biosensor Type | Recognition Element | Transduction Mechanism | Target Analyte | Key Features | Reference |

|---|---|---|---|---|---|

| Electrochemical | Graphene-Folic Acid Nanobiocomposite | Cyclic Voltammetry | Folate receptor on breast cancer cells | Low-cost, potential for cancer diagnosis. | mdpi.com |

| Fluorescent | IVISense™ Folate Receptor 680 probe | Fluorescence Imaging | Folate Receptor alpha (FRα) | Enables non-invasive visualization and quantification of FRα expression in vivo. | revvity.com |

| Ingestible (Hypothetical) | Engineered Bacteria | Biological signal converted to electrical/chemical output | Gut metabolites related to folate | Potential for in situ, real-time monitoring of the gut microbiome. | frontiersin.org |

Genetic and Epigenetic Modulators of Folate Metabolism Relevant to Levomefolate Magnesium Research

Polymorphisms in Folate-Metabolizing Enzymes (e.g., MTHFR, MTR, MTRR)

Genetic variations, or polymorphisms, in enzymes critical to folate metabolism can substantially alter their activity, impacting the availability of levomefolate, the biologically active form of folate.

Methylenetetrahydrofolate Reductase (MTHFR): The MTHFR enzyme catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (L-methylfolate), the primary circulatory form of folate. nih.gov This step is a key regulatory point in folate metabolism. mdpi.com The two most well-studied polymorphisms in the MTHFR gene are C677T (rs1801133) and A1298C (rs1801131). mdpi.commdpi.com

The C677T polymorphism results in an alanine (B10760859) to valine substitution, leading to a thermolabile enzyme with reduced activity. mdpi.comoregonstate.edu Individuals heterozygous for this variant (CT genotype) have approximately 65-67% of normal MTHFR activity, while those homozygous for the variant (TT genotype) have only about 25-30% of normal activity. mdpi.comnih.gov This reduced efficiency in producing L-methylfolate can lead to elevated homocysteine levels, a risk factor for various health issues. mdpi.commdpi.com The TT genotype alters the composition of folate derivatives in red blood cells, with a lower proportion of 5-methyl-THF. mdpi.comnih.gov

The A1298C polymorphism also results in decreased MTHFR activity, though to a lesser extent than C677T. mdpi.com While the A1298C variant alone may not lead to hyperhomocysteinemia, individuals who are compound heterozygotes (carrying one copy of both the C677T and A1298C variants) can exhibit enzymatic activity similar to that of C677T homozygotes. mdpi.com

Methionine Synthase (MTR) and Methionine Synthase Reductase (MTRR): The MTR gene codes for methionine synthase, an enzyme that uses L-methylfolate as a methyl group donor to convert homocysteine to methionine. nih.gov The MTRR gene produces an enzyme that reactivates methionine synthase. nih.govresearchgate.net

A common polymorphism in the MTR gene is A2756G (rs1805087), which has been linked to increased plasma homocysteine levels and may influence the risk of certain diseases. archivesofmedicalscience.comelsevier.es However, research on its direct impact on homocysteine and folate levels has yielded conflicting results. elsevier.es

The MTRR A66G (rs1801394) polymorphism is another significant variant within the folate pathway. researchgate.netmdpi.com While some studies suggest it may not independently affect plasma folate levels, its interaction with other polymorphisms can contribute to an elevated risk of folate deficiency. mdpi.com This polymorphism has been associated with an increased risk for certain health conditions, particularly in conjunction with other folate pathway gene variants. elsevier.esmdpi.com

These genetic variations underscore the importance of considering an individual's genetic profile in the context of folate metabolism and the potential need for supplementation with the active form, levomefolate, to bypass these enzymatic inefficiencies.

Table 1: Key Polymorphisms in Folate-Metabolizing Enzymes and Their Functional Impact

| Gene | Polymorphism | rsID | Functional Consequence | Associated Findings |

|---|---|---|---|---|

| MTHFR | C677T | rs1801133 | Reduced enzyme activity, increased thermolability. mdpi.com | Associated with elevated homocysteine levels. mdpi.commdpi.com Altered folate derivative composition in red blood cells. mdpi.comnih.gov |

| MTHFR | A1298C | rs1801131 | Reduced enzyme activity. mdpi.com | Compound heterozygosity with C677T can significantly reduce enzyme function. mdpi.com |

| MTR | A2756G | rs1805087 | May be related to increased plasma homocysteine. archivesofmedicalscience.com | Conflicting data on its effect on homocysteine and folate levels. elsevier.es |

| MTRR | A66G | rs1801394 | May not independently affect plasma folate. mdpi.com | Can contribute to folate deficiency risk in combination with other polymorphisms. mdpi.com Associated with increased risk for certain conditions. elsevier.esmdpi.com |

Gene Expression Regulation of Folate Receptors and Transporters

The cellular uptake of folates is a regulated process mediated by specific receptors and transporters. The expression of the genes encoding these proteins is critical for maintaining adequate intracellular folate concentrations. Key players in this process include folate receptors (FOLR1, FOLR2, and FOLR3) and folate transporters such as the reduced folate carrier (RFC1, encoded by the SLC19A1 gene) and the proton-coupled folate transporter (PCFT, encoded by the SLC46A1 gene). researcher.life

Research indicates that the expression of these genes can be influenced by the availability of folate itself. For instance, studies in bovine oviduct epithelial cells have shown that different concentrations of folic acid can alter the mRNA levels of genes involved in folate transport. conicet.gov.ar Specifically, a high concentration of folic acid led to increased mRNA expression of genes involved in folate intake. conicet.gov.ar Conversely, folate deprivation has been shown to increase the expression of RFC in some cancer cell lines, suggesting a compensatory mechanism to enhance folate uptake when levels are low. aacrjournals.org

Furthermore, the expression of these transporters is not uniform across all tissues and can change under pathological conditions. researcher.life For example, in cases of neural tube defects (NTDs), an adaptive up-regulation of folate transporters, particularly the reduced folate carrier and folate receptor alpha, has been observed in the placenta. nih.gov This suggests a responsive mechanism to increase folate transport to the developing fetus.

The regulation of these genes is complex and can involve transcription factors. For example, Krüppel-like factor 15 (KLF15) and Nuclear Respiratory Factor 1 (NRF-1) have been shown to transactivate the expression of the human proton-coupled folate transporter (hPCFT) in tumor cells. researcher.life Folate receptor alpha (FRα) itself, in addition to being a transporter, may also act as a transcription factor, influencing the expression of other genes. tandfonline.com

Influence of MicroRNAs on Folate Metabolism

MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a significant role in post-transcriptional gene regulation by targeting messenger RNAs (mRNAs) for degradation or translational repression. plos.orgfrontiersin.org Emerging research indicates that miRNAs are important modulators of folate metabolism.

Several studies have shown that folate status can influence the expression of a wide range of miRNAs. For instance, folate deficiency has been associated with altered expression of numerous miRNAs in human cells. plos.orgnumberanalytics.com Specifically, miR-222 has been shown to be downregulated in response to folate deficiency. numberanalytics.com

Conversely, miRNAs can directly target and regulate the expression of key genes within the folate pathway. Computational analyses have identified potential "master regulator" miRNAs, such as miR-22, that may influence a significant number of genes involved in one-carbon metabolism. plos.org Experimental studies have confirmed that certain miRNAs can regulate the expression of MTHFR. For example, in human hepatocytes, miR-22-3p and miR-149-5p have been shown to directly target MTHFR, leading to its downregulation, which can impact DNA methylation and synthesis, particularly under conditions of folate deficiency. nih.gov

This reciprocal relationship, where folate levels affect miRNA expression and miRNAs in turn regulate folate pathway genes, highlights a complex layer of regulatory control over folate homeostasis. The dysregulation of these miRNAs has been implicated in the development of various diseases, including cancer. nih.gov

Table 2: Examples of MicroRNAs Influencing Folate Metabolism

| MicroRNA | Target Gene(s) | Effect of miRNA on Target | Context/Finding |

|---|---|---|---|

| miR-222 | Not specified | Downregulated by folate deficiency. numberanalytics.com | Implicated in the regulation of cell growth and proliferation. numberanalytics.com |

| miR-22 | Multiple OCM genes | Predicted to regulate a significant number of one-carbon metabolism genes. plos.org | Expression is increased in low-folate conditions. plos.org |

| miR-22-3p | MTHFR | Downregulates MTHFR expression. nih.gov | Acts as a tumor suppressor in hepatocellular carcinoma by dysregulating DNA methylation and synthesis via MTHFR. nih.gov |

| miR-149-5p | MTHFR | Downregulates MTHFR expression. nih.gov | Similar to miR-22-3p, it is a potent tumor suppressor in hepatocellular carcinoma. nih.gov |

Transcriptomic Responses to Altered Folate Availability in Research Models

Transcriptomics, the study of the complete set of RNA transcripts produced by an organism, provides a global view of how gene expression is altered in response to environmental changes, such as variations in nutrient availability. Studies using research models have provided valuable insights into the widespread effects of altered folate availability on the transcriptome.

In murine triple-negative breast cancer cell lines, the withdrawal of folic acid from the culture medium led to significant changes in gene expression. nih.govresearchgate.net The extent of these changes varied between different cell subtypes, with one mesenchymal cell line showing differential expression of over 1,800 genes. nih.gov A key finding was the upregulation of genes involved in type I interferon signaling, a pathway often repressed in aggressive cancers. nih.govresearchgate.net

In breast cancer cell lines of human origin, treatment with folic acid also induced cell-type-specific changes in the transcriptome. cambridge.org The majority of transcripts with altered expression were unique to each cell line, indicating that the response to folic acid is highly dependent on the cellular phenotype. cambridge.org For example, the expression of the cancer-associated gene TAGLN was altered in all three cell lines studied, but it was downregulated in two and upregulated in one. cambridge.org

Studies in maize have also utilized transcriptomics to identify genes associated with folate levels. By comparing maize populations with high and low folate content, researchers identified 137 differentially expressed genes (DEGs). frontiersin.org These genes were primarily enriched in pathways related to phenylpropanoid biosynthesis, amino acid metabolism, and stress response. frontiersin.org

These transcriptomic studies demonstrate that both folate deficiency and supplementation can induce broad and cell-type-specific changes in gene expression, affecting numerous cellular pathways beyond one-carbon metabolism itself. These findings underscore the complex and multifaceted role of folate in cellular function and disease.

In Vitro and in Silico Research Models for Levomefolate Magnesium Studies

Cell Culture Models (e.g., Mammalian Cell Lines, Primary Cell Cultures)

Cell culture models are indispensable tools for elucidating the cellular and molecular mechanisms of levomefolate magnesium. These in vitro systems, which include established mammalian cell lines and primary cell cultures, offer a controlled environment to investigate the transport, metabolism, and functional effects of this biologically active form of folate.

Studies on Cellular Uptake and Intracellular Fate

The investigation of how levomefolate is taken up by cells and what happens to it once inside is a key area of research. Studies often utilize cell lines that model various tissues to understand these processes. For instance, the Caco-2 cell line, a human colorectal adenocarcinoma cell line, is frequently used as a model for the intestinal epithelium to study nutrient absorption. nih.govscholaris.ca Similarly, renal epithelial cell lines like HK-2 are employed to understand the role of the kidneys in folate homeostasis. nih.govscholaris.ca

Research has shown that the uptake of folates is a carrier-mediated process. nih.govscholaris.ca Key transporters involved in this process include the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.gov Studies using these cell models have demonstrated that the expression and activity of these transporters can be influenced by the folate status of the cells. For example, cells maintained in a folate-oversupplemented environment have shown significantly lower uptake of folates, which was associated with reduced levels of RFC and PCFT proteins. nih.govscholaris.ca This suggests a feedback mechanism where high intracellular folate levels downregulate the machinery responsible for its own uptake.

Table 1: Cell Lines Used in Levomefolate Uptake Studies

| Cell Line | Tissue of Origin | Key Research Focus |

| Caco-2 | Human Colorectal Adenocarcinoma | Intestinal absorption and transport of folates nih.govscholaris.ca |

| HK-2 | Human Kidney Proximal Tubule | Renal handling and transport of folates nih.govscholaris.ca |

| HCT116 | Human Colorectal Carcinoma | Cellular adaptations to folate depletion and supplementation scholaris.ca |

| LCL | Human Lymphoblastoid Cell Line | Comparison of intracellular folate metabolite activity between levomefolic acid and folic acid medchemexpress.com |

Investigations into Metabolic Pathway Flux